2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps, each introducing a part of the final molecule . The exact synthesis process for this specific compound is not available in the literature I have access to.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “thieno[2,3-c]pyridine” part indicates a fused ring system containing a thiophene and a pyridine . The “2-(4-Ethoxybenzamido)-6-isopropyl” part indicates substituents on the second and sixth carbon atoms of the fused ring system .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amide groups (-CONH2) are typically quite stable but can participate in certain reactions under specific conditions . The ethoxy group (-OCH2CH3) could potentially undergo reactions involving the breaking of the carbon-oxygen bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Derivatives
Studies on the synthesis of novel pyrido and thieno derivatives demonstrate the interest in these compounds for their potential biological activities. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, showcasing the versatility of these compounds in creating biologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimycobacterial Properties
The development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides highlights the therapeutic potential of these compounds. Derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating the potential for these compounds to contribute to antimycobacterial therapy (Nallangi et al., 2014).
Anticancer Agents
The synthesis of compounds with a focus on anticancer activity further illustrates the application of these chemical structures in medicinal chemistry. For instance, the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents demonstrates the ongoing research into novel therapies for cancer treatment (Temple et al., 1983).
Anti-inflammatory and Analgesic Agents
The synthesis of new heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the application of thieno[2,3-d]pyrimidine derivatives in addressing inflammation and pain, highlighting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-4-26-14-7-5-13(6-8-14)19(25)22-20-17(18(21)24)15-9-10-23(12(2)3)11-16(15)27-20;/h5-8,12H,4,9-11H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYUWWHJJVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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